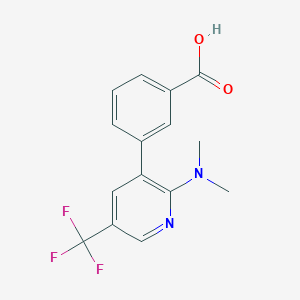
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid
Descripción general
Descripción
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid is a useful research compound. Its molecular formula is C15H13F3N2O2 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid (commonly referred to as DMTB) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of DMTB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13F3N2O2
- Molecular Weight : 310.28 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl moiety, which are critical for its biological activity.
Biological Activity Overview
DMTB has been investigated for various biological activities, including:
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Anticancer Activity
DMTB has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, DMTB exhibited significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 1.48 to 5.33 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.48 |
| PC-3 | 5.33 |
| HCT-116 | 3.46 |
The mechanism by which DMTB exerts its anticancer effects involves the following pathways:
- Cell Cycle Arrest : DMTB induces G2/M phase arrest in cancer cells, leading to inhibited cell division.
- Apoptosis Induction : It promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Targeting Signaling Pathways : DMTB has been identified as an inhibitor of the p38 MAPK signaling pathway, which is crucial in regulating inflammation and cell survival .
Anti-inflammatory Effects
DMTB has also been studied for its anti-inflammatory properties. In vivo studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation . The compound's ability to inhibit LPS-induced TNF-alpha release suggests its potential for treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of DMTB on various tumor cell lines using MTT assays. Results indicated that DMTB effectively inhibited cell proliferation and induced apoptosis, particularly in breast and prostate cancer cells .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, DMTB administration resulted in a significant decrease in microglial activation and reduced levels of inflammatory markers, highlighting its therapeutic potential in neuroinflammatory conditions .
Propiedades
IUPAC Name |
3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-12(7-11(8-19-13)15(16,17)18)9-4-3-5-10(6-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJTMGJNYCYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















